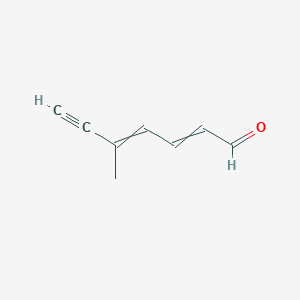

5-Methylhepta-2,4-dien-6-ynal

CAS No.: 55337-92-3

Cat. No.: VC19604028

Molecular Formula: C8H8O

Molecular Weight: 120.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55337-92-3 |

|---|---|

| Molecular Formula | C8H8O |

| Molecular Weight | 120.15 g/mol |

| IUPAC Name | 5-methylhepta-2,4-dien-6-ynal |

| Standard InChI | InChI=1S/C8H8O/c1-3-8(2)6-4-5-7-9/h1,4-7H,2H3 |

| Standard InChI Key | QHTOGQPFWMOCQS-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CC=CC=O)C#C |

Introduction

Structural and Electronic Characteristics

Molecular Geometry

The compound’s backbone consists of a seven-carbon chain with conjugated double bonds at positions 2 and 4, a terminal alkyne at position 6, and an aldehyde group at position 1. The methyl substituent at position 5 introduces steric effects that influence reactivity. X-ray crystallography data for related annulenones indicate that such systems adopt planar conformations to maximize -orbital overlap, a feature likely shared by 5-methylhepta-2,4-dien-6-ynal.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

-

NMR: Protons on the conjugated diene (δ 5.5–6.5 ppm) and alkyne (δ 2.5–3.5 ppm) resonate in regions typical for unsaturated systems . The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm .

-

NMR: Carbon signals for the aldehyde (δ 190–205 ppm), conjugated diene (δ 120–140 ppm), and alkyne (δ 70–90 ppm) align with reported values for similar compounds .

Infrared (IR) Spectroscopy:

Strong absorption bands at (C=O stretch), (C≡C stretch), and (C=C stretch) confirm functional groups .

Computational Insights

Density functional theory (DFT) calculations predict a planar geometry with partial double-bond character in the alkyne due to conjugation. The HOMO-LUMO gap, estimated at , suggests moderate electrophilicity .

Synthesis and Reactivity

Key Reactions

-

Nucleophilic Addition: The aldehyde group reacts with Grignard reagents to form secondary alcohols.

-

Diels-Alder Cycloaddition: The conjugated diene acts as a diene in [4+2] cycloadditions, enabling access to polycyclic structures.

-

Oxidation: The alkyne undergoes partial oxidation to diketones under acidic conditions .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 120.149 g/mol | |

| Exact Mass | 120.05800 | |

| LogP | 1.321 | |

| Polar Surface Area | 17.07 Ų | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

The compound’s moderate LogP value indicates balanced lipophilicity, suggesting potential permeability in biological systems. Stability studies are lacking, but conjugated systems generally resist hydrolysis while being prone to photodegradation.

Applications and Future Directions

Current Uses

-

Organic Synthesis: Serves as a dienophile in cycloadditions and a precursor for annulenones .

-

Flavor and Fragrance: Analogues like 5-methylhept-2-en-4-one contribute to fruity aromas , hinting at possible applications for the title compound.

Research Opportunities

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes using chiral catalysts or biocatalysts .

-

Materials Science: Exploring conductive polymers derived from conjugated dienynals.

-

Biological Activity: Screening for antimicrobial or anticancer properties, given structural similarities to bioactive terpenes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume